N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds with an oxazoline moiety have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that the oxazoline moiety in similar compounds plays a crucial role in their biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide typically involves the formation of the oxazole ring followed by the attachment of the cyclopropanecarboxamide group. One common method involves the reaction of 5-methyl-1,2-oxazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or sulfonated oxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar structural features.
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a hydroxyl group, offering different reactivity and applications.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxazole and furazan rings, providing unique properties.
Uniqueness
N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide is unique due to the presence of both the oxazole ring and the cyclopropanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(5-11-13-6)4-10-9(12)7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPSHCELBYRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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